![molecular formula C17H17NO3S2 B2528836 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2191265-67-3](/img/structure/B2528836.png)

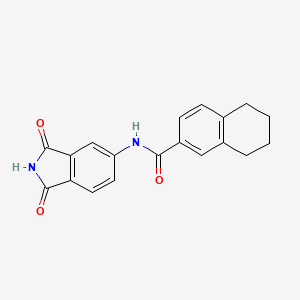

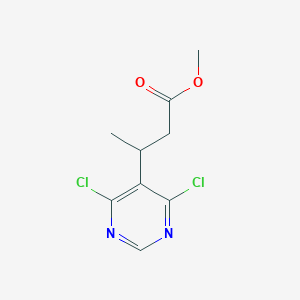

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Thiophene is a heterocyclic compound with the formula C4H4S, resembling benzene but with one carbon atom replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Bithiophene compounds are often involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, molecular weight, and solubility, would be determined using various analytical techniques .Scientific Research Applications

Fluorescence Chemosensors

Fluorescent compounds play a crucial role in sensing applications. The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide involves a classical Schiff-base reaction between 1,5-bis(2-aminophenoxy)-3-oxapentane (A) and 2,2´-bithiophene carbaldehyde (B) . The resulting compound, denoted as L, exhibits fluorescence properties. Researchers can explore its potential as a chemosensor for detecting specific analytes due to the C=N donor group in its structure.

Organic Field-Effect Transistors (OFETs)

Bithiophene derivatives are known for their semiconducting properties. By incorporating N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide into organic thin-film transistors, scientists can explore its n-type behavior . OFETs based on this compound may find applications in flexible electronics, displays, and sensors.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-10-7-13(11(2)21-10)17(20)18-8-14(19)16-4-3-15(23-16)12-5-6-22-9-12/h3-7,9,14,19H,8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAYJKOISRFJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)